molecular formula C12H16O3 B135912 Ethyl 2-(benzyloxy)propanoate CAS No. 2040-44-0

Ethyl 2-(benzyloxy)propanoate

Cat. No.: B135912
CAS No.: 2040-44-0
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)propanoate is an organic compound classified as an ester. It is characterized by the presence of an ethyl group, a benzyloxy group, and a propanoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(benzyloxy)propanoate is not available, it’s important to handle all chemicals with care. For example, ethyl propionate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

A paper titled “Lipase-catalyzed synthesis of ethyl ®-2-benzyloxy-2-isopropylhydrogenmalonate” discusses the use of Ethyl 2-(benzyloxy)propanoate as a key intermediate for the synthesis of the side chain in ergopeptines . This suggests potential future directions in the synthesis of peptide side chains of ergopeptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(benzyloxy)propanoate can be synthesized through the O-benzylation of ethyl 2-hydroxypropanoate (ethyl lactate). The reaction involves the use of O-benzyl-2,2,2-trichloroacetimidate as the benzylating agent in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Benzyloxypropanoic acid and ethanol.

    Reduction: 2-(Benzyloxy)propanal.

Mechanism of Action

The mechanism of action of ethyl 2-(benzyloxy)propanoate primarily involves its reactivity as an ester. The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

Properties

IUPAC Name

ethyl 2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFQHZUGDYXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340143
Record name Ethyl 2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-44-0
Record name Ethyl 2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-benzyloxypropionate (300 mg) was suspended in 0.1 M phosphate buffer (pH 6.5) (30 mL). “Lipase Fine Grade” (trade name, product of SEIKAGAKU CORPORATION, Rhizopus delemer; 6 mg) was added, followed by stirring at 30° C. for 24 hours. Ethyl acetate was added to the reaction mixture, denatured proteins were removed by filtration through celite. The mixture was adjusted to pH 7.0 with a 1 N aqueous solution of sodium hydroxide, followed by extraction. The organic layer was washed with a 5% aqueous solution of sodium hydrogencarbonate, and then dried over anhydrous sodium sulfate. The solvent was distilled off to afford the title compound as an oil (102 mg, 98.8% ee).
Quantity
300 mg
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reactant
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30 mL
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Synthesis routes and methods II

Procedure details

The water layer at the time of the extraction with ethyl acetate in Example 3 was collected in its entirety, and was then adjusted to pH 2 with 10% hydrochloric acid. The water layer was then extracted twice with ethyl acetate (100 mL). After the organic layers were combined and dried, the solvent was distilled off to obtain (S)-benzyloxypropionic acid [0.83 g (48.0%), 96% ee]. An aliquot (0.8 g, 4.4 mmol) of the (S)-benzyloxypropionic acid was dissolved in ethanol (10 mL), followed by the addition of concentrated sulfuric acid (0.01 mL). The thus-prepared mixture was then heated under reflux. Eight hours later, the solvent was distilled off, and the residue was extracted with ethyl acetate (20 mL). The extract was washed with a 5% aqueous solution of sodium hydrogencarbonate (10 mL) and water (10 mL), the organic layer was dried, and the solvent was distilled off to obtain (S)-ethyl benzyloxypropionate. It was dissolved in toluene (10 mL), and under ice-cooled stirring, sodium ethoxide (0.33 g, 1.1 eq) was added, followed by stirring at room temperature for 14 hours. By gas chromatography making use of an optically active column, completion of the racemization was confirmed. Thereafter, the reaction mixture was added dropwise into a 10% aqueous solution of citric acid (10 mL). After the organic layer was washed with water (10 mL) and then dried, the solvent was distilled off to afford the title compound (0.74 g). 1H-NMR spectrum data of the compound were in conformity with those of the compound in Example 1. This racemate can be used as a feed for such asymmetric ester hydrolysis as in Examples 1 to 4.
Quantity
0.33 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-(benzyloxy)propanoate in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone?

A1: this compound serves as a key intermediate in the multi-step synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone. [] The synthesis starts with (S)-Ethyl 2-hydroxy propanoate, which undergoes a transformation to yield this compound. This compound is then further reacted to obtain (−)-(S)-2-(Benzyloxy)propanal, which ultimately leads to the target compound, (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, via a Horner-Wadsworth-Emmons reaction. []

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